molecular formula C23H23FN2O4S2 B2806504 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide CAS No. 1005294-01-8

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2806504
CAS No.: 1005294-01-8
M. Wt: 474.57
InChI Key: NNAXPDXPSRRGPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods, including fluorosulfonylation reactions or electrochemical oxidative processes .


Molecular Structure Analysis

The molecular structure of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide has been determined via single crystal X-ray diffraction. It crystallizes in the monoclinic system of P2₁/c space group .


Chemical Reactions Analysis

Preliminary mechanistic studies suggest a direct radical fragmentation and recombination of vinyl fluorosulfates through a free fluorosulfonyl radical (FSO₂˙) in the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides .

Scientific Research Applications

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives, including compounds like N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide, have shown a wide spectrum of bioactive properties after chemical modifications of the classical antibacterial aminobenzenesulfonamide. These modifications have led to diverse medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and more. The extensive research in this area aims to design new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity, suggesting a promising future for these compounds in pharmaceutical development (He Shichao et al., 2016).

Sulfonamides as HIV-1 Inhibitors

Sulfonamide compounds, including the specific structure , may contribute significantly to antiretroviral therapy, particularly as inhibitors of human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase. The structure-activity relationship studies of these compounds, including modifications at various positions of the sulfonamide moiety, have led to the development of promising drug candidates for the treatment of AIDS and related infections, highlighting the critical role of sulfonamides in advancing antiretroviral therapy (Valeria Famiglini & R. Silvestri, 2018).

Sulfonamides in Neurological Disease Treatment

The exploration of 5-HT(6) receptor antagonists, including sulfonamide derivatives, for the treatment of learning and memory disorders has been a significant area of research. The discovery of selective antagonists for this receptor suggests potential applications in cognition enhancement and the treatment of related neurological diseases, with several structurally different series of selective antagonists reported recently. This research underscores the importance of sulfonamide compounds in developing treatments for neurological conditions (M. G. Russell & R. Dias, 2002).

Sulfonamide-Based Antimicrobial and Anticancer Agents

N-sulfonylamino azinones, part of the broader sulfonamide family, have shown a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. These findings emphasize the versatility of sulfonamide compounds in medicinal chemistry and their potential in developing new therapeutic agents for various diseases (G. Elgemeie et al., 2019).

Safety and Hazards

This compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard. In case of exposure, follow standard first-aid measures .

Future Directions

Research on the synthesis and applications of β-keto sulfonyl fluorides, including this compound, remains an interesting area for further exploration .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-16-5-12-23(17(2)14-16)31(27,28)25-20-8-11-22-18(15-20)4-3-13-26(22)32(29,30)21-9-6-19(24)7-10-21/h5-12,14-15,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAXPDXPSRRGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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